3-Phenylpropyl isothiocyanate
Overview
Description
3-Phenylpropyl isothiocyanate is a synthetic isothiocyanate compound with the molecular formula C10H11NS. It is known for its potent chemopreventive properties, particularly in inhibiting tumorigenesis induced by carcinogens such as N-nitrosomethyl-benzylamine . This compound is part of the broader family of isothiocyanates, which are derived from glucosinolate precursors found in cruciferous vegetables .
Mechanism of Action
Target of Action
3-Phenylpropyl isothiocyanate (3-PPI) is a chemoprotective agent . It primarily targets proteins, especially those with sulfur-centered nucleophiles such as protein cysteine residues . It also targets transcription factors, affecting the expression of networks of genes .
Mode of Action
3-PPI exhibits high chemical reactivity, especially with sulfur-centered nucleophiles . This interaction leads to multiple mechanisms of action, including the induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .
Biochemical Pathways
3-PPI affects several biochemical pathways. It inhibits cytochrome P450 (CYP) enzymes and induces phase II enzymes via activation of NF-E2-related factor-2 (Nrf2). It also modulates cell cycle regulators, induces apoptosis, inhibits nuclear factor kappa B (NF-ĸB), and inhibits macrophage migration inhibitory factor (MIF) .
Pharmacokinetics
Isothiocyanates, in general, are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh) followed by enzymatic degradation and n-acetylation .
Result of Action
3-PPI has been identified as an especially effective inhibitor, reducing the incidence and multiplicity of N-nitrosomethyl-benzylamine (NMBA)-induced esophageal tumors by more than 95% . This indicates its strong chemopreventive properties .
Action Environment
The action of 3-PPI can be influenced by environmental factors. For instance, the pH level can affect the formation of isothiocyanates . .
Biochemical Analysis
Biochemical Properties
3-Phenylpropyl isothiocyanate plays a significant role in biochemical reactions due to its high chemical reactivity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with sulfur-centered nucleophiles, such as protein cysteine residues. This interaction leads to the formation of thiourea derivatives, which can modify the activity of enzymes and proteins. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in carcinogenesis, such as cytochrome P450 enzymes .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation. This compound influences cell signaling pathways, including the Keap1/Nrf2/ARE pathway, which is involved in the induction of cytoprotective proteins. Furthermore, this compound affects gene expression by modulating the activity of transcription factors such as NFκB, leading to the inhibition of proinflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, it binds to cysteine residues in proteins, forming thiourea derivatives. This binding can inhibit or activate enzymes, depending on the specific protein involved. For example, this compound inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of carcinogens. Additionally, it induces the expression of cytoprotective proteins through the activation of the Nrf2 pathway, leading to enhanced cellular defense mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including the continued inhibition of carcinogenesis and the induction of apoptosis in cancer cells. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it has been shown to have chemoprotective effects, reducing the incidence and multiplicity of tumors in various animal models. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized through the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and N-acetylation. This metabolic process leads to the formation of various metabolites that can be excreted from the body. The interaction of this compound with enzymes such as glutathione S-transferase plays a crucial role in its detoxification and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, its presence in the cytoplasm allows it to interact with various enzymes and proteins involved in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpropyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . These reactions typically occur under mild conditions and yield high purity products.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropyl isothiocyanate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other derivatives.
Scientific Research Applications
3-Phenylpropyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Phenylpropyl isothiocyanate is unique among isothiocyanates due to its potent inhibitory effect on specific carcinogens. Similar compounds include:
Phenethyl isothiocyanate: Known for its chemopreventive properties and ability to induce apoptosis.
Sulforaphane: Another isothiocyanate with strong antioxidative and anticancer properties.
Allyl isothiocyanate: Exhibits antimicrobial and anticancer activities.
These compounds share similar mechanisms of action but differ in their specific applications and potency.
Properties
IUPAC Name |
3-isothiocyanatopropylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUOGLPIAPZLHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040241 | |
Record name | 3-Phenylpropyl isothiocynate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-27-2 | |
Record name | 3-Phenylpropyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2627-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylpropyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylpropyl isothiocynate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpropyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENYLPROPYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S20IA5GGO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Isothiocyanato-3-phenylpropane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Phenylpropyl isothiocyanate (PPITC) and what is its potential significance?
A: PPITC is an arylalkyl isothiocyanate found in cruciferous vegetables. Research suggests it might have chemopreventive properties, particularly against certain types of cancer. [, , , , , , ]
Q2: How does PPITC exert its potential anticancer effects?
A: While the exact mechanisms are still under investigation, studies show that PPITC inhibits the metabolic activation of certain carcinogens like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) and NMBA (N-nitrosomethyl-benzylamine). This inhibition reduces the formation of reactive metabolites that can damage DNA and lead to cancer. [, , , , , ]
Q3: Which cancers has PPITC shown promise against in preclinical studies?
A: Research indicates potential for PPITC in models of lung and esophageal cancer. [, , , , , ] For instance, PPITC significantly inhibited NNK-induced lung tumor formation in A/J mice and NMBA-induced esophageal tumorigenesis in rats. [, ]
Q4: Is there a link between the structure of arylalkyl isothiocyanates and their anticancer activity?
A: Yes, studies reveal a structure-activity relationship. Generally, longer alkyl chain lengths in arylalkyl isothiocyanates correlate with stronger inhibition of NNK-induced lung tumorigenesis. [, , ] For example, PPITC, with a three-carbon alkyl chain, exhibited greater inhibitory activity than phenethyl isothiocyanate (PEITC), which has a two-carbon chain. [, ]
Q5: How does PPITC compare to other isothiocyanates in terms of its chemopreventive potential?
A: PPITC has shown greater efficacy compared to some other isothiocyanates like benzyl isothiocyanate (BITC) and PEITC in specific models, such as against NMBA-induced esophageal tumorigenesis in rats. [, ] This difference highlights the importance of the specific compound structure for efficacy.
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